Plumbane, tetrabutyl-

Catalog No.
S1540174
CAS No.
1920-90-7
M.F
C16H36Pb
M. Wt
436 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumbane, tetrabutyl-

CAS Number

1920-90-7

Product Name

Plumbane, tetrabutyl-

IUPAC Name

tetrabutylplumbane

Molecular Formula

C16H36Pb

Molecular Weight

436 g/mol

InChI

InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*1,3-4H2,2H3;

InChI Key

KDQHJGWPOQNCMI-UHFFFAOYSA-N

SMILES

CCCC[Pb](CCCC)(CCCC)CCCC

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)CCCC

Tetrabutylammonium Hydroxide (TBAH) in Phase-Transfer Catalytic Synthesis

Plumbene in Nanomaterials

TBAH in Cellulose Dissolution

TBAH in Synthesis of 1,2,4-Oxadiazoles

Plumbene in Energy Storage

Plumbene in Energy Conversion

TBAH in Alkylation of Nitriles

TBAH in Preparation of Fatty Acid Salts

Plumbene in Nuclear Power Generation

Plumbene in Preparation of Nanocomposites

Plumbene in Electronics Industry

Plumbene in Biomedicines

Plumbane, tetrabutyl- is an organolead compound with the chemical formula C16H36Pb\text{C}_{16}\text{H}_{36}\text{Pb}. It consists of a lead atom bonded to four butyl groups, making it a member of the plumbane family, which are lead hydrides. This compound is characterized by its unique structure and properties, including being a colorless liquid at room temperature. Tetrabutylplumbane is notable for its potential applications in organic synthesis and as a reagent in various

Tetrabutylplumbane is a highly toxic compound and should be handled with extreme caution.

  • Toxicity: Lead is a known neurotoxin and can cause severe health problems upon exposure. Exposure to tetrabutylplumbane can lead to symptoms like headaches, nausea, vomiting, and organ damage [].
  • Flammability: Tetrabutylplumbane is highly flammable and can readily ignite. It is important to handle this compound in a well-ventilated area away from heat sources [].
  • Reactivity: Tetrabutylplumbane is highly reactive towards air and moisture. It should be stored under inert gas to prevent decomposition [].
Typical of organolead compounds. Key reactions include:

  • Hydrolysis: Tetrabutylplumbane can react with water, leading to the formation of lead oxides and butanol.
  • Oxidation: The compound can be oxidized by strong oxidizing agents, resulting in the formation of lead(IV) species.
  • Substitution Reactions: Tetrabutylplumbane can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other alkyl or aryl groups, facilitating the synthesis of more complex organolead compounds .

Tetrabutylplumbane can be synthesized through several methods:

  • Direct Synthesis: Reacting lead(II) hydride with butyl lithium in an inert atmosphere can yield tetrabutylplumbane.
  • Grignard Reaction: The reaction of lead(II) chloride with butyl magnesium bromide can also produce tetrabutylplumbane.
  • Reduction Methods: Reduction of tetraalkyllead compounds using reducing agents such as lithium aluminum hydride may also be employed to synthesize tetrabutylplumbane .

Tetrabutylplumbane has several applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other organolead compounds.
  • Catalysis: It may be used in catalytic processes due to its ability to stabilize reactive intermediates.
  • Research: As a model compound for studying the properties and behavior of organolead chemistry .

Interaction studies involving tetrabutylplumbane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution reactions and provide insights into how tetrabutylplumbane can be utilized in synthetic organic chemistry. Additionally, research on its interactions with biological systems is crucial for understanding its toxicological profile and potential environmental impacts .

Tetrabutylplumbane shares similarities with other organolead compounds, particularly those that contain alkyl groups attached to lead. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
TetraethylleadPb C2H5)4\text{Pb C}_2\text{H}_5)_4Used historically as an anti-knock agent in gasoline; highly toxic.
TetraphenylleadPb C6H5)4\text{Pb C}_6\text{H}_5)_4Known for its stability and use in organic synthesis; less toxic than alkyl leads.
Tert-butyl(trimethyl)plumbaneC7H17Pb\text{C}_7\text{H}_{17}\text{Pb}Exhibits different reactivity patterns due to varying substituents.

Uniqueness

Tetrabutylplumbane is unique due to its specific arrangement of four butyl groups around a central lead atom, which influences its reactivity and physical properties compared to other organolead compounds. Its potential applications in organic synthesis and catalysis further distinguish it from similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1920-90-7

Wikipedia

Tetrabutyllead

General Manufacturing Information

Plumbane, tetrabutyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types